2-氯-N-(3-甲基-1-苯基-1H-吡唑-5-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

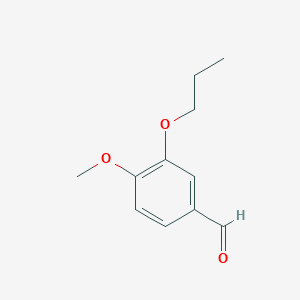

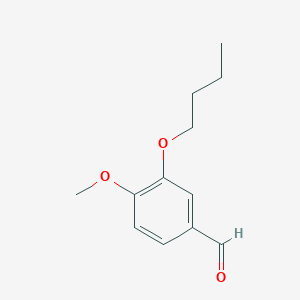

The compound "2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide" is a chemical entity that can be presumed to have potential biological activity given its structural similarity to various acetamide derivatives discussed in the provided papers. Acetamide derivatives are known for their diverse biological activities and are often explored for their potential use in medicinal chemistry. The presence of a chloro substituent and a pyrazolyl moiety in the compound suggests that it may exhibit unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of acetamide derivatives typically involves multi-step reactions that may include the formation of key intermediates, such as aryloxy groups or pyrazolone derivatives. For instance, the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives was achieved using methyl 3-methoxy-5-methylbenzoate as a key intermediate . Although the exact synthesis route for "2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide" is not provided, similar synthetic strategies could be employed, potentially involving chlorination reactions and the coupling of the appropriate pyrazolyl and acetamide fragments.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy. For example, the molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were investigated using both experimental techniques and theoretical calculations . The geometrical parameters obtained from these studies are crucial for understanding the molecular conformation and potential reactive sites of the compound.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including hydrogen bonding and non-covalent interactions, which significantly influence their supramolecular architecture and reactivity. The crystal structures of related compounds have shown that molecules can be linked through N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds, as well as π⋯π interactions . These interactions are essential for the stability and packing of the molecules in the solid state and could also affect the reactivity of "2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide" in various environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. The presence of substituents like chloro groups can affect these properties by altering the electron distribution and molecular polarity. The crystal and molecular structures of similar compounds, such as N-(5-chloro-2-hydroxy-phenyl)-acetamide, have been characterized to understand these properties better . Additionally, the first hyperpolarizability of these compounds can be calculated to assess their potential role in nonlinear optics .

科学研究应用

-

Transition-Metal Chemistry

- Scientific Field : Inorganic Chemistry .

- Application Summary : Certain heterocycles, including those similar to the compound , have found applications in transition-metal chemistry .

- Methods of Application : These compounds can serve as analytical reagents or ligands used for complexation with metals .

- Results or Outcomes : These applications can lead to the development of new materials and catalysts .

-

Drug Research for Castration-Resistant Prostate Cancer (CRPC)

- Scientific Field : Medicinal Chemistry .

- Application Summary : Compounds similar to “2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide” are being researched for their potential in treating CRPC .

- Methods of Application : The research is focused on blocking the endogenous synthesis of androgen and combating drug resistance that emerges after prolonged usage of first-generation AR antagonists .

- Results or Outcomes : This research is ongoing, and specific results are not yet available .

-

Detection of Reducing Carbohydrates

- Scientific Field : Analytical Chemistry .

- Application Summary : Compounds similar to “2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide” can be used as reagents for the detection of reducing carbohydrates by ESI/MALDI-MS .

- Methods of Application : These compounds can improve the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .

- Results or Outcomes : This method can provide a more sensitive and accurate detection of reducing carbohydrates .

- Pyrazoline Derivatives

- Scientific Field : Medicinal Chemistry .

- Application Summary : Pyrazoline derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their antitumor activity against HeLa cancer cell line .

- Methods of Application : The synthesis of these derivatives involves the reaction of 5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl with 1H-benzo[d]imidazole .

- Results or Outcomes : The results of these studies are ongoing, and specific outcomes are not yet available .

安全和危害

属性

IUPAC Name |

2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-9-7-11(14-12(17)8-13)16(15-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITNPEBNOYWOGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344763 |

Source

|

| Record name | 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | |

CAS RN |

300727-15-5 |

Source

|

| Record name | 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)